Tripelennamine hydrochloride
Tripelennamine hydrochloride
Tripelennamine is a widely used H1 antagonist, inhibiting PhIP glucuronidation with IC50 of 30 μM.Tripelennamine is a substrate for a tertiary amine UDP-glucuronosyltransferases which catalyzes the formation of quaternary ammonium-linked glucuronides. Tripelennamine inhibits the glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) by a mixture of competitive and noncompetitive inhibition in both human and rabbit liver microsomes.Tripelennamine HCl (i.v.) causes central nervous system (CNS) excitement in standing horses, and the horses became very alert, agitated, and uncomfortable, as indicated by their raising the head and tightening the neck muscles, excessive rapid movements of eyes and ears, biting, snorting, briskly swishing the tail, and stomping and pawing with front feet. Accordingly, hemoglobin concentration of standing horses increase significantly after Tripelennamine HCl treatment. Tripelennamine HCl (i.v.) significantly increases mixed venous blood O2 tension and hemoglobin-O2 saturation in standing horse, as well as arterial and mixed-venous blood O2 contents, but the arterial-to-mixed-venous O2 content gradient of standing horses is not significantly affected.
Brand Name:
Vulcanchem
CAS No.:
154-69-8
VCID:
VC0001187
InChI:
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
SMILES:
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
Molecular Formula:
C16H22ClN3
Molecular Weight:
291.82 g/mol
Tripelennamine hydrochloride
CAS No.: 154-69-8
APIs
VCID: VC0001187
Molecular Formula: C16H22ClN3
Molecular Weight: 291.82 g/mol
CAS No. | 154-69-8 |
---|---|
Product Name | Tripelennamine hydrochloride |
Molecular Formula | C16H22ClN3 |
Molecular Weight | 291.82 g/mol |
IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Standard InChIKey | FSSICIQKZGUEAE-UHFFFAOYSA-N |
SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Canonical SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Melting Point | 378.5 to 380.3 °F (NTP, 1992) |
Physical Description | Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) |
Description | Tripelennamine is a widely used H1 antagonist, inhibiting PhIP glucuronidation with IC50 of 30 μM.Tripelennamine is a substrate for a tertiary amine UDP-glucuronosyltransferases which catalyzes the formation of quaternary ammonium-linked glucuronides. Tripelennamine inhibits the glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) by a mixture of competitive and noncompetitive inhibition in both human and rabbit liver microsomes.Tripelennamine HCl (i.v.) causes central nervous system (CNS) excitement in standing horses, and the horses became very alert, agitated, and uncomfortable, as indicated by their raising the head and tightening the neck muscles, excessive rapid movements of eyes and ears, biting, snorting, briskly swishing the tail, and stomping and pawing with front feet. Accordingly, hemoglobin concentration of standing horses increase significantly after Tripelennamine HCl treatment. Tripelennamine HCl (i.v.) significantly increases mixed venous blood O2 tension and hemoglobin-O2 saturation in standing horse, as well as arterial and mixed-venous blood O2 contents, but the arterial-to-mixed-venous O2 content gradient of standing horses is not significantly affected. |
Related CAS | 91-81-6 (Parent) |
Solubility | greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyms | Azaron Histantin Pyribenzamine Tripelennamine Tripelennamine Citrate Tripelennamine Citrate (1:1) Tripelennamine Hydrochloride Tripelennamine Maleate Tripelennamine Maleate (1:1) Tripelennamine Monohydrochloride Vetibenzamin |
PubChem Compound | 9066 |
Last Modified | Nov 11 2021 |
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